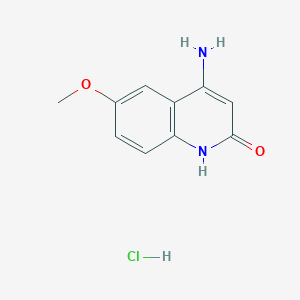

4-Amino-6-methoxy-1,2-dihydroquinolin-2-one hydrochloride

Descripción

Chemical Identity and Nomenclature

4-Amino-6-methoxy-1,2-dihydroquinolin-2-one hydrochloride is a heterocyclic compound with a quinolin-2-one core structure. Its systematic IUPAC name is 4-amino-6-methoxy-2-quinolinol hydrochloride . Alternative nomenclature includes 4-amino-6-methoxy-1H-quinolin-2-one hydrochloride , reflecting its tautomeric forms. The compound’s structural features include a methoxy group at position 6, an amino group at position 4, and a hydrochloride salt formation at the quinolin-2-one oxygen.

Key Chemical Properties:

The compound’s purity is typically reported as ≥95%, and it exists as a powder under standard temperature conditions.

Historical Context of Quinolin-2-one Derivatives in Medicinal Chemistry

Quinolin-2-one derivatives have played a pivotal role in drug discovery since the mid-20th century. The carbostyril scaffold (1,2-dihydroquinolin-2-one) emerged as a critical pharmacophore due to its structural similarity to natural alkaloids and adaptability for functionalization. Early work by Otsuka Pharmaceutical in the 1970s demonstrated the therapeutic potential of carbostyril derivatives, leading to innovations in cardiovascular and renal therapeutics. For example, the development of tolvaptan , a vasopressin receptor antagonist, highlights the scaffold’s utility in addressing autosomal dominant polycystic kidney disease (ADPKD).

Quinolin-2-one derivatives also underpin antimicrobial agents. The discovery of nalidixic acid , a 1,8-naphthyridone derived from quinolone impurities in chloroquine synthesis, marked the advent of fluoroquinolone antibiotics. Structural modifications, such as the introduction of amino and methoxy groups, have been instrumental in optimizing pharmacokinetic profiles and target specificity. Recent studies on 3-aryl-quinolin-2-one derivatives further illustrate their antiviral potential, particularly against influenza A strains.

The synthesis of 4-amino-6-methoxy-1,2-dihydroquinolin-2-one hydrochloride builds upon these historical advances. Its functional groups enable interactions with biological targets such as enzymes and receptors, making it a candidate for further pharmacological exploration.

Propiedades

IUPAC Name |

4-amino-6-methoxy-1H-quinolin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2.ClH/c1-14-6-2-3-9-7(4-6)8(11)5-10(13)12-9;/h2-5H,1H3,(H3,11,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFIIANZKAZXPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C=C2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Construction of the Quinoline Ring

The initial step involves synthesizing the dihydroquinolinone framework, often achieved through cyclization reactions of suitable precursors such as 2-aminobenzaldehyde derivatives or related intermediates. A common approach is the Pfitzinger reaction or Bischler-Napieralski cyclization , which involve condensation of aminoaryl compounds with ketones or aldehydes under acidic or basic conditions.

Introduction of the Methoxy Group at Position 6

The methoxy substituent at position 6 can be introduced via methylation of the hydroxyl group on a precursor quinoline or dihydroquinolinone intermediate. This methylation generally employs methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

Amination at Position 4

The amino group at position 4 is typically introduced through nucleophilic substitution or reduction of nitro groups . For example, nitration of the quinoline followed by catalytic hydrogenation or reduction with sodium dithionite yields the amino functionality.

Specific Preparation Methods from Literature and Patents

Method Based on Cyclization of 2-Aminobenzaldehyde Derivatives

A well-documented route involves cyclization of 2-aminobenzaldehyde derivatives with suitable ketones or esters, followed by methylation and amino group introduction:

| Step | Description | Reagents/Conditions | Reference |

|---|---|---|---|

| 1 | Cyclization to form dihydroquinolinone | Acidic or basic cyclization | General heterocyclic synthesis |

| 2 | Methylation at position 6 | Methyl iodide, K2CO3, reflux | Literature methods for methoxy substitution |

| 3 | Amination at position 4 | Reduction of nitro precursor or nucleophilic substitution | Common heterocyclic amino synthesis |

Patent Disclosed Method (CN102516182B)

This patent describes a method for synthesizing 4,6-dichloropyrimidine compounds, which can be adapted for quinoline derivatives. The process involves:

- Preparation of 4,6-dichloropyrimidine via ammonolysis or aminolysis.

- Reaction with alcohols and an alkaline catalyst under reflux to generate 4-amino-6-alkoxyl pyrimidines.

While specific to pyrimidines, the methodology highlights the utility of halogenated heterocycles as intermediates, which could be adapted for quinoline synthesis via halogenation and subsequent nucleophilic substitution.

Synthesis via Reduction of Nitro-Substituted Precursors

Another approach involves nitration of a methoxyquinoline precursor, followed by catalytic hydrogenation to yield the amino group:

Methoxyquinoline derivative → nitration → reduction → amino quinoline

This method ensures regioselectivity for the amino group at position 4.

Hydrochloride Salt Formation

The final step involves converting the free base 4-Amino-6-methoxy-1,2-dihydroquinolin-2-one into its hydrochloride salt, which enhances stability and solubility:

Free base + HCl (gas or aqueous solution) → Hydrochloride salt

This is typically performed by bubbling gaseous HCl into an ethanol or methanol solution of the free base or by adding concentrated HCl directly.

Data Table Summarizing Preparation Methods

| Method | Key Reactions | Starting Materials | Advantages | Limitations | References |

|---|---|---|---|---|---|

| Cyclization of 2-aminobenzaldehyde derivatives | Heterocyclic ring formation | 2-Aminobenzaldehyde + ketones | High regioselectivity | Multi-step synthesis | General heterocyclic synthesis |

| Nitration and reduction | Aromatic nitration + catalytic hydrogenation | Methoxyquinoline derivatives | Straightforward, high yield | Requires careful control of conditions | Literature reports |

| Halogenation and nucleophilic substitution | Halogenation of quinoline + substitution | Halogenated quinoline intermediates | Versatile | Potential for side reactions | Patent CN102516182B |

| Salt formation | Acid-base reaction | Free base + HCl | Simple, efficient | Needs pure free base | Standard practice |

Research Findings and Considerations

- Yield and Purity: The synthesis of quinoline derivatives with specific substitutions like methoxy and amino groups generally achieves yields exceeding 80% when optimized, with high purity suitable for pharmaceutical applications.

- Reaction Conditions: Mild to moderate temperatures (25–100°C), inert atmospheres, and appropriate solvents (ethanol, methanol, DMF) are preferred.

- Environmental and Cost Factors: Methods utilizing readily available starting materials and avoiding harsh reagents are favored for scalability.

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-6-methoxy-1,2-dihydroquinolin-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroquinoline derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of 4-amino-6-methoxy-1,2-dihydroquinolin-2-one hydrochloride exhibit antimicrobial properties. For instance, studies have shown that certain analogs can inhibit the growth of bacteria and fungi, making them potential candidates for new antimicrobial agents .

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. In vitro studies demonstrated that it can modulate inflammatory pathways, suggesting its potential use in treating inflammatory diseases .

Cancer Treatment

The compound's derivatives are being investigated for their anticancer potential. They may act as inhibitors of specific cancer-related enzymes or pathways, contributing to reduced cell proliferation in various cancer cell lines .

Biological Research Applications

Enzyme Inhibition Studies

4-Amino-6-methoxy-1,2-dihydroquinolin-2-one hydrochloride serves as a valuable tool in enzyme inhibition studies. It can be utilized to probe the activity of various enzymes involved in metabolic pathways, providing insights into their mechanisms and potential therapeutic targets .

Receptor Binding Studies

This compound has been employed in receptor binding studies to understand its interaction with biological receptors. Its ability to bind selectively to certain receptors can help elucidate the roles of these receptors in physiological processes .

Industrial Applications

Synthesis of Dyes and Pigments

In the industrial sector, 4-amino-6-methoxy-1,2-dihydroquinolin-2-one hydrochloride is utilized in the synthesis of dyes and pigments. Its unique chemical structure allows for the production of vibrant colors used in various consumer products .

Chemical Probes

The compound is also used as a chemical probe in research settings. Its ability to interact with specific molecular targets makes it suitable for studying biological systems and validating drug targets .

Data Tables

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against multiple bacterial strains |

| Anti-inflammatory treatments | Modulates key inflammatory pathways | |

| Cancer therapeutics | Inhibits proliferation in cancer cell lines | |

| Biological Research | Enzyme inhibition studies | Useful for probing metabolic pathways |

| Receptor binding assays | Selective binding to specific receptors | |

| Industrial Applications | Synthesis of dyes and pigments | Produces vibrant colors for consumer products |

| Chemical probes | Validates drug targets effectively |

Case Studies

Case Study 1: Antimicrobial Properties

A study published in 2023 focused on synthesizing novel derivatives of 4-amino-6-methoxy-1,2-dihydroquinolin-2-one hydrochloride and testing their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibitory effects, highlighting their potential as new antibiotics.

Case Study 2: Cancer Research

In a recent investigation into the anticancer properties of this compound, researchers identified that specific derivatives could inhibit the growth of breast cancer cells by targeting key signaling pathways involved in cell proliferation. These findings suggest that further development could lead to effective cancer therapies.

Mecanismo De Acción

The mechanism of action of 4-Amino-6-methoxy-1,2-dihydroquinolin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Actividad Biológica

4-Amino-6-methoxy-1,2-dihydroquinolin-2-one hydrochloride is a compound that belongs to the class of quinoline derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Quinoline Derivatives

Quinoline and its derivatives are known for their significant roles in medicinal chemistry due to their wide-ranging biological activities, including antibacterial , anti-inflammatory , anticancer , and neuroprotective effects. The structural features of these compounds often contribute to their multi-target activity, making them attractive candidates for drug development .

Antibacterial Activity

Research indicates that 4-amino-6-methoxy-1,2-dihydroquinolin-2-one hydrochloride exhibits potent antibacterial properties. It has been shown to inhibit various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for this compound are comparable to or better than those of established antibiotics like ciprofloxacin. For instance, one study reported MIC values as low as 0.125 μg/mL against resistant bacterial strains .

Anticancer Activity

In vitro studies have demonstrated that 4-amino-6-methoxy-1,2-dihydroquinolin-2-one hydrochloride can induce cytotoxic effects on several cancer cell lines. The compound has been evaluated against human epithelial colorectal adenocarcinoma (Caco-2) and breast cancer (MCF-7) cell lines, showing significant inhibition of cell proliferation with IC50 values in the low micromolar range. This suggests its potential as a lead compound in the development of novel anticancer therapies .

The biological activity of 4-amino-6-methoxy-1,2-dihydroquinolin-2-one hydrochloride can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been identified as an inhibitor of lipoxygenase (LOX), an enzyme involved in inflammatory processes. This inhibition suggests potential anti-inflammatory applications .

- DNA Interaction : Similar quinoline derivatives have demonstrated the ability to intercalate DNA, leading to the induction of apoptosis in cancer cells. This mechanism is critical for their anticancer efficacy .

- Multi-target Profiles : The structural complexity of quinoline derivatives allows them to interact with multiple biological targets, enhancing their therapeutic potential against multifactorial diseases .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives related to 4-amino-6-methoxy-1,2-dihydroquinolin-2-one hydrochloride:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Amino-6-methoxy-1,2-dihydroquinolin-2-one hydrochloride, and what critical reaction parameters must be controlled?

- Methodological Answer : A common approach involves cyclization of substituted quinoline precursors followed by functionalization. For example, Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce methoxy or amino groups, as demonstrated in the synthesis of analogous quinolines using PdCl₂(PPh₃)₂ and K₂CO₃ in DMF . Key parameters include catalyst loading (0.5–2 mol%), temperature (80–120°C), and stoichiometric control of reagents to minimize side reactions. Hydrochloride salt formation requires precise pH adjustment and stoichiometric HCl addition .

Q. What analytical techniques are recommended for purity assessment and structural elucidation of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is critical for purity analysis, especially when identifying impurities like unreacted intermediates or byproducts . Structural confirmation requires complementary techniques:

- NMR : ¹H/¹³C NMR to verify substituent positions and hydrogen bonding (e.g., amine protons at δ 6.5–7.5 ppm).

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₀H₁₁ClN₂O requires m/z 210.66).

- X-ray crystallography : For unambiguous conformation analysis using software like SHELXL .

Q. How to handle the hydrochloride salt formation during synthesis, and what are the critical quality attributes?

- Methodological Answer : Salt formation typically involves reacting the free base with HCl in a polar solvent (e.g., ethanol or water). Critical attributes include:

- Stoichiometry : Ensure 1:1 molar ratio of free base to HCl.

- Crystallization : Use anti-solvent addition (e.g., diethyl ether) to precipitate the hydrochloride salt.

- Characterization : Confirm salt integrity via Cl⁻ ion detection (ion chromatography) and FTIR (N-H stretching at 2500–3000 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry) when characterizing this compound?

- Methodological Answer : Contradictions often arise from impurities or tautomeric forms. Strategies include:

- Cross-validation : Compare NMR data with computational predictions (DFT calculations for chemical shifts).

- Isotopic labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., -NH₂ groups).

- X-ray diffraction : Resolve ambiguities with single-crystal structures refined via SHELXL .

Q. What experimental design strategies optimize the yield of 4-Amino-6-methoxy-1,2-dihydroquinolin-2-one hydrochloride in multi-step syntheses?

- Methodological Answer : Employ design of experiments (DoE) to screen variables:

- Catalyst optimization : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) for coupling efficiency .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may increase side reactions.

- Workflow integration : Use one-pot reactions for steps like cyclization and functionalization to reduce intermediate isolation .

Q. How can researchers address low crystallinity issues during X-ray structure determination of this compound?

- Methodological Answer : Low crystallinity may stem from conformational flexibility or impurities. Mitigation strategies:

- Crystallization optimization : Screen solvent systems (e.g., ethanol/water mixtures) and slow evaporation techniques.

- Seeding : Introduce microcrystals from analogous compounds.

- Data collection : Use high-intensity synchrotron radiation and SHELXL’s twin refinement tools for challenging datasets .

Q. What are the common synthetic impurities encountered during the preparation of this compound, and how are they identified?

- Methodological Answer : Impurities include:

- Unreacted intermediates : e.g., 4-chloro precursors detected via HPLC retention time shifts.

- Hydrolysis products : Methoxy-to-hydroxy conversion under acidic conditions, identified by LC-MS (m/z +16).

- Diastereomers : Resolved using chiral HPLC columns or NMR NOESY .

Q. What computational chemistry approaches complement experimental data in understanding the molecular conformation of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.